molecular formula C13H16FNO4 B6232597 (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid CAS No. 1021948-15-1

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid

Cat. No.: B6232597
CAS No.: 1021948-15-1
M. Wt: 269.27 g/mol
InChI Key: IUFATHQIUYUCFE-JTQLQIEISA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the acetic acid derivative: The protected amino group is then reacted with a suitable acetic acid derivative to form the desired compound.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogenated benzene derivatives and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid: Similar structure but lacks the fluorine atom.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)acetic acid: Similar structure with the fluorine atom in a different position.

Uniqueness

The presence of the fluorine atom in (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to other similar compounds and can influence its applications in research and industry.

Properties

CAS No.

1021948-15-1

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

(2S)-2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

IUFATHQIUYUCFE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O

Purity

95

Origin of Product

United States

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